molecular formula C7H11N3 B12973307 (R)-6-(1-Aminoethyl)pyridin-2-amine

(R)-6-(1-Aminoethyl)pyridin-2-amine

Cat. No.: B12973307
M. Wt: 137.18 g/mol
InChI Key: QLXUFEACGXTPSC-RXMQYKEDSA-N
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Description

®-6-(1-Aminoethyl)pyridin-2-amine is a chiral compound with a pyridine ring substituted at the 6-position with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: An aminoethyl group is introduced at the 6-position of the pyridine ring through a substitution reaction.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-6-(1-Aminoethyl)pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-6-(1-Aminoethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Imines, amides.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

®-6-(1-Aminoethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-6-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-(1-Aminoethyl)pyridin-2-amine: The enantiomer of the compound with different stereochemistry.

    6-(1-Hydroxyethyl)pyridin-2-amine: A similar compound with a hydroxyethyl group instead of an aminoethyl group.

    6-(1-Methylaminoethyl)pyridin-2-amine: A derivative with a methylamino group.

Uniqueness

®-6-(1-Aminoethyl)pyridin-2-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-[(1R)-1-aminoethyl]pyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m1/s1

InChI Key

QLXUFEACGXTPSC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)N)N

Canonical SMILES

CC(C1=NC(=CC=C1)N)N

Origin of Product

United States

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